molecular formula C10H11BrO3 B140860 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone CAS No. 1835-02-5

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B140860
CAS No.: 1835-02-5
M. Wt: 259.1 g/mol
InChI Key: NUAIPKMBWNVQIM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is characterized by its off-white to light grey solid appearance and is commonly used as an intermediate in organic synthesis . The compound is known for its role in various chemical reactions, particularly in electrophilic halogenation reactions.

Scientific Research Applications

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone are currently unknown. This compound is a synthetic intermediate and is primarily used in organic synthesis

Mode of Action

As a synthetic intermediate, it is often used in electrophilic halogenation reactions and the preparation of hard coatings . The bromine atom in the compound can be highly reactive, allowing it to participate in various chemical reactions.

Biochemical Pathways

Structurally related compounds have shown potential for inhibiting human cytosolic carbonic anhydrase ii, suggesting that this compound may also interact with similar biochemical pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactive species . It is typically stored in a refrigerator to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, resulting in decreased enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s metabolism can also affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of 3,4-dimethoxyacetophenone. The reaction typically involves the use of bromine in chloroform at room temperature, yielding the desired product with an 84% yield . Another method involves the use of brominating agents such as sodium bromide or magnesium bromide in suitable solvents like dichloromethane, ether, or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom in the compound makes it highly reactive towards nucleophiles, facilitating substitution reactions.

    Reduction: The compound can be reduced to form 1-(3,4-dimethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Substitution: Sodium bromide or magnesium bromide in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

    Substitution: Formation of various substituted phenyl ethanones.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)ethanol.

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Comparison with Similar Compounds

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(4,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Comparison: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound exhibits distinct electrophilic properties and reactivity patterns, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-bromo-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAIPKMBWNVQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296951
Record name 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-02-5
Record name 1835-02-5
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Record name 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution of bromine (30.6 g, 1.2 eg) in chloroform (150 ml) was added dropwise to a solution of 1-(3,4-dimethoxyphenyl)-1-ethanone (28.8 g) in chloroform (50 ml) over a period of 3-5 hr. The mixture was stirred for 1.5 hr. A stream of nitrogen was passed to remove the hydrobromic acid gas. The mixture was diluted with chloroform, washed with water, aqueous sodium bicarbonate and water, dried and evaporated. The crude product (48.3 g) was passed through a silica gel column (1.5 kg) using ethyl acetate-hexane (1:4) and the eluates were evaporated to give 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (19.7 g), mp 87°-90° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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